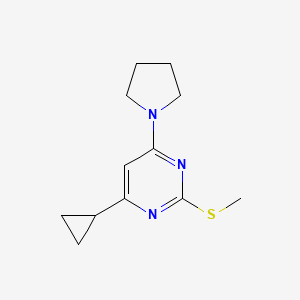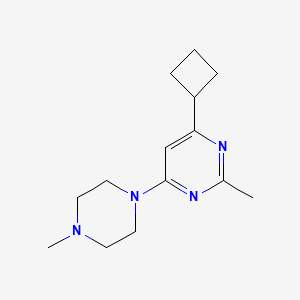
4-cyclopropyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopropyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine, or 4-CPMSP, is a small molecule compound that has been studied for its potential applications in the biomedical field. It is a cyclopropyl-substituted pyrimidine derivative that belongs to the class of heterocyclic compounds. 4-CPMSP has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. This compound has also been studied for its potential as an anti-inflammatory and antifungal agent.
科学的研究の応用
4-CPMSP has been studied for its potential applications in the biomedical field. It has been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. In addition, 4-CPMSP has been studied for its anti-inflammatory and antifungal properties. It has also been studied for its potential use in the field of drug delivery and drug targeting.
作用機序
The exact mechanism of action of 4-CPMSP is not yet fully understood. However, it is believed that 4-CPMSP may act as an inhibitor of certain enzymes involved in the metabolism of drugs, thereby increasing the bioavailability of drugs. Additionally, 4-CPMSP may act as an antioxidant, reducing oxidative damage and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPMSP have been studied in both in vitro and in vivo models. In vitro studies have shown that 4-CPMSP is capable of inhibiting the growth of certain cancer cell lines. Additionally, 4-CPMSP has been shown to reduce inflammation and oxidative damage in both in vitro and in vivo models. In vivo studies have also demonstrated that 4-CPMSP is capable of reducing the toxicity of certain drugs, while still maintaining their efficacy.
実験室実験の利点と制限
The use of 4-CPMSP in laboratory experiments has a number of advantages and limitations. One of the main advantages of 4-CPMSP is its low cost and ease of synthesis. Additionally, 4-CPMSP has been shown to be relatively stable and non-toxic, making it an ideal candidate for use in laboratory experiments. On the other hand, 4-CPMSP is not yet approved for use in humans, and its exact mechanism of action is still not fully understood. Additionally, 4-CPMSP is relatively new and has not been extensively studied, making it difficult to draw conclusions from laboratory experiments.
将来の方向性
There are a number of potential future directions for the study of 4-CPMSP. One of the main areas of research is the development of more effective and safe drug delivery systems using 4-CPMSP. Additionally, further research is needed to better understand the exact mechanism of action of 4-CPMSP and its potential applications in the treatment of various diseases. Furthermore, further studies are needed to investigate the potential side effects of 4-CPMSP and to determine the optimal dosage for its use in humans. Finally, additional research is needed to investigate the potential use of 4-CPMSP as an antioxidant and anti-inflammatory agent.
合成法
The synthesis of 4-CPMSP is a multi-step process that involves a number of reactions and purification techniques. The first step in the synthesis is the formation of the cyclopropyl group. This is accomplished by reacting a mixture of methylsulfanylacetaldehyde and cyclopropylbromide in the presence of a base catalyst. The resulting product is then reacted with pyrrolidine to form the desired 4-CPMSP. The compound is then purified by column chromatography and recrystallization.
特性
IUPAC Name |
4-cyclopropyl-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-16-12-13-10(9-4-5-9)8-11(14-12)15-6-2-3-7-15/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEGNYIOFNYHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCCC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1??-thiolane-1,1-dione](/img/structure/B6463385.png)
![4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6463389.png)
![7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463399.png)
![7-(4,6-dimethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463409.png)
![7-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463410.png)
![7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463420.png)

![4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6463445.png)
![2-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463450.png)
![1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6463452.png)
![2-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463454.png)
![1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463465.png)
![7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463467.png)
